3-Mercaptopyruvate

Enzyme Kinetics Substrate Specificity Sulfurtransferase

3-Mercaptopyruvate is the sole recognized sulfur-donor substrate for 3-mercaptopyruvate sulfurtransferase (MST). Generic thiols (cysteine, NAC) and structural analogs (3-mercaptopropionic acid) cannot substitute—they either fail as substrates or inhibit the enzyme. This strict specificity makes 3-MP mandatory for accurate MST kinetic characterization (Km, Vmax, kcat) and H₂S pathway studies. Intrinsic instability limits direct therapeutic use but validates prodrug design strategies. Obtain from specialized biochemical suppliers; inquire about stabilized formulations or custom synthesis for reproducible MST-dependent assays.

Molecular Formula C3H3O3S-
Molecular Weight 119.12 g/mol
Cat. No. B1229277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Mercaptopyruvate
Synonyms3-mercaptopyruvate
3-mercaptopyruvate monosodium salt
3-mercaptopyruvic acid
beta-mercaptopyruvate
beta-thiopyruvic acid
Molecular FormulaC3H3O3S-
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC(C(=O)C(=O)[O-])S
InChIInChI=1S/C3H4O3S/c4-2(1-7)3(5)6/h7H,1H2,(H,5,6)/p-1
InChIKeyOJOLFAIGOXZBCI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Mercaptopyruvate: A Key Sulfur Donor in Cyanide Detoxification and Hydrogen Sulfide Signaling


3-Mercaptopyruvate (3-MP) is a key intermediate in the catabolism of the amino acid cysteine. Chemically, it is an alpha-keto acid possessing a reactive sulfhydryl group (a thiol), which allows it to act as a crucial sulfur-donor substrate. Its primary recognized physiological role is as the exclusive sulfur-donor substrate for the enzyme 3-mercaptopyruvate sulfurtransferase (MST) [1]. This enzymatic reaction is central to two significant biological processes: the detoxification of cyanide to the less toxic thiocyanate, and the biosynthesis of the important gasotransmitter hydrogen sulfide (H₂S) and other reactive persulfide species [1][2]. Due to its inherent chemical instability and short half-life in vivo, its direct therapeutic application is limited, prompting the development of prodrug strategies [3].

Why Generic Sulfur Donors or Analogs Cannot Substitute for 3-Mercaptopyruvate


In assays requiring the activity of 3-mercaptopyruvate sulfurtransferase (MST), generic substitution with other sulfur-containing compounds is not feasible. 3-MP is the only known substrate capable of efficiently donating a sulfane sulfur atom to MST [1]. Close structural analogs like 3-mercaptopropionic acid and 2-mercaptopropionic acid fail to act as substrates; instead, they inhibit the enzyme's activity through distinct mechanisms [1]. Furthermore, even common physiological thiols like cysteine and the widely-used antioxidant N-acetylcysteine (NAC) cannot replace 3-MP. While they can serve as sulfur acceptors in the MST reaction, they are not competent as the primary sulfur-donor substrate that initiates the catalytic cycle [2][3]. This strict specificity is a critical factor for any application requiring reliable and predictable sulfurtransferase activity, whether for in vitro biochemical assays or for in vivo prodrug targeting.

Quantitative Evidence Guide: 3-Mercaptopyruvate Differentiation vs. Analogs and Alternatives


Enzymatic Specificity: 3-MP is the Only Known Sulfur-Donor Substrate for MST

Unlike its close structural analog 3-mercaptopropionic acid, 3-mercaptopyruvate is the only known compound capable of serving as a sulfur-donor substrate for the enzyme 3-mercaptopyruvate sulfurtransferase (MST) [1]. The analog completely fails to act as a substrate, highlighting the absolute requirement for the alpha-keto group in the 3-MP structure for enzymatic activity [1].

Enzyme Kinetics Substrate Specificity Sulfurtransferase

Differential Inhibition Mechanisms: 3-MPA and 2-MPA Exhibit Noncompetitive and Uncompetitive Inhibition

In comparative inhibition studies, 3-mercaptopropionic acid (3-MPA) and 2-mercaptopropionic acid (2-MPA) act as distinct inhibitors of MST with respect to the substrate 3-MP. 3-MPA does not affect the Michaelis-Menten constant (Km) for 3-MP but decreases the maximum velocity (Vmax), characterizing it as a noncompetitive inhibitor. In contrast, 2-MPA decreases both Km and Vmax, identifying it as an uncompetitive inhibitor [1].

Enzyme Inhibition Mechanism of Action Sulfurtransferase

Regulation by Thioredoxin: A ~15-fold Increase in KM for 3-MP vs. Other Acceptors

The physiological redox protein thioredoxin (Trx) uniquely modulates the kinetics of the MST reaction. While Trx can act as a sulfur acceptor, it also exhibits substrate inhibition, resulting in an approximately 15-fold increase in the apparent KM of MST for its sulfur-donor substrate, 3-MP, compared to assays using other sulfur acceptors [1]. This suggests a complex, concentration-dependent regulatory role for Trx on MST activity.

Enzyme Kinetics Redox Regulation Sulfurtransferase

Prodrug Necessity: 3-MP's Short Half-Life Differentiates It from More Stable Analogs

The therapeutic application of 3-MP is severely limited by its short half-life in vivo, making it clinically ineffective as a direct antidote for cyanide poisoning [1][2]. This critical limitation differentiates it from more stable sulfur donors like thiosulfate and has driven the development of a new class of compounds: orally bioavailable prodrugs that release 3-MP in vivo to overcome its stability issues [1][3].

Prodrug Drug Stability Cyanide Poisoning

N-Acetylcysteine (NAC) is a Poor Substrate for MST and an Inefficient Sulfur Acceptor

N-acetylcysteine (NAC) is a widely used antioxidant and mucolytic agent. However, kinetic studies demonstrate that it is a poor substrate for MST and is unlikely to function as a physiologically relevant thiophilic acceptor [1]. This finding underscores the enzyme's specific preference for 3-MP as the primary sulfur-donor substrate and differentiates the role of 3-MP in sulfur metabolism from that of NAC, despite both being sulfur-containing compounds.

Antioxidant Substrate Specificity Sulfurtransferase

3-Mercaptopyruvate: Best Research and Industrial Application Scenarios


In Vitro Enzymology: Definitive Substrate for 3-Mercaptopyruvate Sulfurtransferase (MST) Activity Assays

For researchers studying the enzyme MST, 3-MP is the essential, non-substitutable reagent. Its unique status as the only known sulfur-donor substrate makes it mandatory for any accurate kinetic characterization of the enzyme, such as determining Km, Vmax, and kcat values [1]. Using any analog, like 3-mercaptopropionic acid, will result in enzyme inhibition rather than catalysis, leading to fundamentally flawed data [1].

Pharmacological Research: Lead Scaffold for Developing Orally Bioavailable Prodrugs

The intrinsic instability of 3-MP is not a dead-end but a defined problem that points to a specific solution: prodrug design. Its potent mechanism of action for cyanide detoxification and H₂S generation, when paired with its short half-life, creates a clear and quantifiable rationale for developing novel 3-MP-releasing prodrugs [1][2]. This makes 3-MP a validated pharmacophore for drug discovery programs targeting cyanide poisoning or conditions associated with H₂S deficiency [3].

Gasotransmitter Research: A Key Tool for Dissecting H₂S and Persulfide Signaling Pathways

In the field of H₂S biology, 3-MP is a critical tool for dissecting the specific contribution of the MST pathway to cellular signaling. Because alternative substrates like NAC are poor MST substrates [1], 3-MP is required to specifically activate this enzymatic route for H₂S and reactive persulfide production. This allows researchers to isolate the MST-dependent effects from those mediated by other H₂S-generating enzymes like cystathionine β-synthase (CBS) or cystathionine γ-lyase (CSE).

Biochemical Reagent Manufacturing: A High-Value Niche Chemical for Specialized Kits and Assays

For commercial reagent suppliers, 3-MP represents a high-value niche chemical. Its absolute requirement for MST assays creates a captive market for this specific compound. Given its instability, there is also a market opportunity for developing and supplying stabilized formulations or easy-to-use kits for preparing fresh 3-MP solutions, addressing a key pain point for researchers and ensuring reliable, reproducible results in MST-related experiments [1].

Technical Documentation Hub

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